molecular formula C7H9NO3 B126759 2-Isopropyloxazole-4-carboxylic acid CAS No. 153180-21-3

2-Isopropyloxazole-4-carboxylic acid

Cat. No.: B126759
CAS No.: 153180-21-3
M. Wt: 155.15 g/mol
InChI Key: RNFLNLHKYIYMNK-UHFFFAOYSA-N
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Description

2-Isopropyloxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H9NO3. It is a five-membered ring structure containing both nitrogen and oxygen atoms, making it part of the isoxazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of β-keto esters with hydroxylamine in the presence of a base, which forms the isoxazole ring . Another method involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . These reactions often require catalysts such as copper(I) or ruthenium(II) to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Isopropyloxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylisoxazole-4-carboxylic acid
  • 2-Ethylisoxazole-4-carboxylic acid
  • 2-Phenylisoxazole-4-carboxylic acid

Uniqueness

2-Isopropyloxazole-4-carboxylic acid is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2-propan-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFLNLHKYIYMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153180-21-3
Record name 2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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